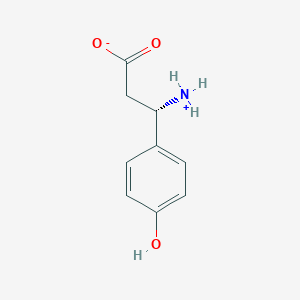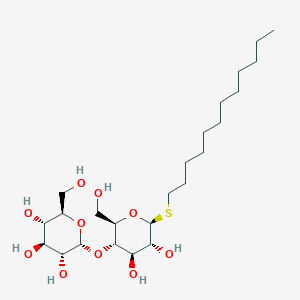
(S)-Acide 3-amino-3-(4-hydroxyphényl)propanoïque
Vue d'ensemble
Description
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as L-tyrosine, is a non-essential amino acid that plays a crucial role in protein synthesis. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound is also involved in the production of melanin, the pigment responsible for skin and hair color.
Applications De Recherche Scientifique
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Mécanisme D'action
Target of Action
The primary target of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as 3-(4-Hydroxyphenyl)propionic acid (HPPA), is macrophages . HPPA is a major microbial metabolite of procyanidin A2 . It interacts with macrophages and influences their cholesterol efflux .
Mode of Action
HPPA interacts with its target, the macrophages, by promoting cholesterol efflux . It does this by up-regulating the mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1) . These proteins play a crucial role in the efflux of cholesterol from cells to high-density lipoprotein (HDL), thus reducing cellular lipid accumulation .
Biochemical Pathways
The action of HPPA affects the lipid metabolism pathway within macrophages . By up-regulating the expression of ABCA1 and SR-B1, HPPA promotes the efflux of cholesterol, which is a key step in the reverse cholesterol transport (RCT) pathway . RCT is the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion .
Pharmacokinetics
It’s known that the compound undergoes rapid metabolism and wide tissue distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of HPPA’s action is a significant reduction in cellular lipid accumulation and inhibition of foam cell formation . Foam cells are lipid-loaded macrophages that contribute to the formation of atherosclerotic plaques . Therefore, the action of HPPA could potentially have a protective effect against atherosclerosis .
Action Environment
The action, efficacy, and stability of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of HPPA from dietary polyphenols . Changes in the composition of the gut microbiota could potentially affect the production of HPPA and, consequently, its action . .
Analyse Biochimique
Biochemical Properties
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid plays a role in biochemical reactions, particularly in the context of antioxidant activity . The phenolic group within the compound confers significant antioxidative potential, which is important for modulating oxidative stress pathways in various biochemical contexts
Cellular Effects
In cellular contexts, (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid has been found to influence cell function . For instance, it has been observed to reduce cellular lipid accumulation and inhibit foam cell formation . It also influences cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of tetrahydrobiopterin, oxygen, and iron.
Another synthetic route involves the Strecker synthesis, where an aldehyde, ammonia, and hydrogen cyanide react to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.
Industrial Production Methods
Industrial production of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield, and the amino acid is subsequently purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used to modify the amino group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be compared to other amino acids such as phenylalanine and tryptophan:
Phenylalanine: A precursor to tyrosine, but lacks the hydroxyl group on the aromatic ring.
Tryptophan: Another aromatic amino acid, but with an indole ring structure.
The uniqueness of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid lies in its hydroxyl group, which allows it to participate in unique biochemical pathways and reactions.
References
Propriétés
IUPAC Name |
(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















